N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine

silane hydrolysis kinetics sol-gel processing formulation stability

Researchers requiring high amino-group density on functionalized surfaces often face premature gelation with trimethoxy analogs or insufficient loading with diamino silanes. This triethoxysilylated diethylenetriamine (f-DETA) addresses both limitations: its three amino groups achieve surface densities up to 1.01 groups/nm², while the triethoxysilyl group hydrolyzes markedly slower than trimethoxysilyl under basic conditions, extending pot life and formulation stability. • Achieves chromate/arsenate adsorption capacities of 160-182 mg/g on mesoporous silica - significantly exceeding diamino-functionalized adsorbents. • Enables MS2 virus log reduction values (LRV) up to 9.6 on grafted ceramic membranes. • Produces transparent, abrasion-resistant sol-gel coatings on polycarbonate and CR-39® optical plastics. • Imparts stable positive surface potential (10-60 mV) to silica abrasives in tungsten CMP slurries. Available from BenchChem in research and bulk quantities with competitive pricing and global shipping.

Molecular Formula C13H33N3O3Si
Molecular Weight 307.50 g/mol
CAS No. 603111-49-5
Cat. No. B12577078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
CAS603111-49-5
Molecular FormulaC13H33N3O3Si
Molecular Weight307.50 g/mol
Structural Identifiers
SMILESCCO[Si](CCCN(CCN)CCN)(OCC)OCC
InChIInChI=1S/C13H33N3O3Si/c1-4-17-20(18-5-2,19-6-3)13-7-10-16(11-8-14)12-9-15/h4-15H2,1-3H3
InChIKeyFVGHYEZZIBIGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes210 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triamino Silane Coupling Agent for Surface Functionalization


N1-(2-Aminoethyl)-N1-[3-(triethoxysilyl)propyl]ethane-1,2-diamine (also referred to as triethoxysilylated diethylenetriamine or f-DETA) is a bifunctional organosilane possessing three reactive amino groups and a hydrolyzable triethoxysilyl group [1]. It belongs to the class of triamino silane coupling agents and serves as a molecular bridge between organic polymers and inorganic substrates. The compound is used in sol-gel derived abrasion-resistant coatings, as a surface modifier for mesoporous silicas in adsorption applications, and as an adhesion promoter in composite materials [2][3]. Its triethoxysilyl moiety provides a distinct hydrolysis profile compared to trimethoxy analogs, offering tunable reactivity and extended pot life in formulation.

Why Generic Diamino or Trimethoxy Silanes Fall Short


In silane coupling and surface functionalization, the number of amino groups and the alkoxy leaving group (ethoxy vs. methoxy) critically determine the final material performance [1]. Triamino silanes achieve significantly higher surface amino group densities than diamino or monoamino analogs, which directly translates into greater adsorption capacity, higher positive surface charge, and superior virus retention [2][3]. Concurrently, the triethoxysilyl group hydrolyzes markedly slower than trimethoxysilyl under basic conditions, providing a wider processing window and reduced premature gelation [4]. Therefore, substituting this compound with a cheaper diamino silane or a trimethoxy triamino analog compromises either functional density or formulation stability, undermining the performance of the final hybrid material or functionalized surface.

Quantitative Differentiation Evidence


Hydrolysis Rate: Triethoxy vs. Trimethoxy Silane

The triethoxysilyl group of this compound hydrolyzes significantly slower than the trimethoxysilyl group under basic conditions, providing extended pot life and better control over condensation in sol-gel formulations [1]. In a direct comparison of vinyltriethoxysilane (VTES) and vinyltrimethoxysilane (VTMS) as class-representative model compounds, the hydrolysis rate constant of VTES was approximately 50 times lower than that of VTMS under basic conditions (k_VTES ≈ 1/50 k_VTMS) [1]. This trend is consistent across organotrialkoxysilanes and directly translates to the triethoxy vs. trimethoxy triamino silane comparison.

silane hydrolysis kinetics sol-gel processing formulation stability

Surface Amino Group Density Advantage

In a direct head-to-head comparison on ceramic capillary membranes, the triamino silane (N-(3-trimethoxysilylpropyl)diethylenetriamine, TPDA) achieved an accessible amino group density of 1.01 groups/nm², compared to 0.44 groups/nm² for the monoamino silane 3-aminopropyltriethoxysilane (APTES) and 0.71 groups/nm² for the diamino silane N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AE-APTES) [1]. This represents a 2.3-fold increase over the monoamino analog and a 1.4-fold increase over the diamino analog. The triamino-functionalized membrane also exhibited the highest positive zeta-potential, confirming the greatest surface charge density [1].

surface functionalization amino group density membrane modification

Virus Retention Performance

Triamino-functionalized membranes (using N-(3-trimethoxysilylpropyl)diethylenetriamine, TPDA) achieved a log reduction value (LRV) of 9.6 ± 0.3 for MS2 bacteriophage (25 nm diameter, IEP 3.9), compared to LRV < 0.3 for the non-functionalized membrane [1]. The triamino silane outperformed the diamino silane AE-APTES, which achieved a lower but still substantial LRV (the study reports stepwise improvement with increasing amino group count: LRV follows the trend triamino > diamino > monoamino) [1]. Long-term dead-end filtration over 1 week confirmed robust immobilization of the triamino silane against leaching [1].

virus filtration membrane functionalization water treatment

Heavy Metal Oxyanion Adsorption Capacity

Triamino-functionalized MCM-48 mesoporous silica exhibited adsorption capacities of 160 mg/g for chromate and 182 mg/g for arsenate, compared to 119 mg/g (chromate) and 122 mg/g (arsenate) for diamino-functionalized MCM-48, and substantially lower values for monoamino-functionalized material [1]. The distribution coefficient (Kd) for the triamino adsorbent exceeded 2 × 10⁵ at low oxyanion concentrations, being 3× higher than the monoamino adsorbent for arsenate and 10× higher for chromate [1]. This demonstrates that the triamino architecture enables not only higher capacity but also stronger binding affinity.

heavy metal remediation mesoporous silica adsorption capacity

High-Value Application Scenarios


Abrasion-Resistant Coatings for Optical Plastics

The compound, used as f-DETA in sol-gel formulations with tetramethoxysilane (TMOS), produces transparent, abrasion-resistant coatings on bisphenol-A polycarbonate, CR-39®, and other optical plastics [1]. The triethoxysilyl group enables controlled hydrolysis and condensation, while the triamino urea linkages contribute to coating toughness. Coated substrates exhibit substantially lower wear rates than uncoated controls in standard abrasion tests [1]. This application leverages both the triamino functionality (crosslinking density) and the triethoxy hydrolysis profile (processing control).

Virus-Retentive Ceramic Membrane Functionalization

Triamino silane grafting onto ceramic capillary membranes generates high positive surface charge density, enabling log reduction values (LRV) up to 9.6 for MS2 virus, compared to LRV < 0.3 for non-functionalized membranes [2]. The high amino group density (1.01 groups/nm²) achieved with triamino silanes cannot be matched by monoamino or diamino alternatives [2]. The triethoxy version of the triamino silane offers additional formulation stability during grafting compared to the trimethoxy analog, making it suitable for large-scale membrane manufacturing processes.

Heavy Metal Oxyanion Adsorbents for Water Remediation

Functionalization of mesoporous silica (e.g., MCM-48, SBA-15) with this triamino silane yields adsorbents with chromate and arsenate capacities of 160–182 mg/g, significantly exceeding diamino- and monoamino-functionalized materials [3]. The high Kd values (>2 × 10⁵) at low contaminant concentrations indicate strong binding affinity suitable for trace-level removal [3]. For procurement of silanes intended for environmental adsorbent manufacturing, the triamino architecture is essential to achieving competitive adsorption performance metrics.

CMP Slurry Abrasive Modification in Semiconductor Processing

This compound is explicitly claimed as a surface modifier for silica abrasives in CMP slurry compositions for tungsten pattern wafer polishing, where it imparts a positive surface potential (10–60 mV) to the abrasive particles [4]. The triamino structure provides stable positive charging under acidic conditions (pH 3–6), which is critical for achieving selective material removal rates in tungsten CMP [4]. The ethoxy leaving groups offer compatibility with non-aqueous slurry formulations where controlled hydrolysis is desired.

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